N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide
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Overview
Description
N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide is a complex organic compound that features a combination of benzyl, fluorophenyl, pyrrole, and phenoxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Benzylation: The benzyl group is added through a nucleophilic substitution reaction.
Formation of the Phenoxyacetamide Group: This group can be introduced through an amide coupling reaction using phenoxyacetic acid and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It could be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[[1-[(4-chlorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide
- N-benzyl-N-[[1-[(4-methylphenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide
Uniqueness
N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
5935-85-3 |
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Molecular Formula |
C27H25FN2O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C27H25FN2O2/c28-24-15-13-23(14-16-24)18-29-17-7-10-25(29)20-30(19-22-8-3-1-4-9-22)27(31)21-32-26-11-5-2-6-12-26/h1-17H,18-21H2 |
InChI Key |
NGTUEGVJHJELSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CN2CC3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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